Reduced Lipophilicity vs. Piperidine Analog
The 2,2-dimethyl substitution on the 1-azabicyclo[2.2.2]octan-3-one core leads to a significantly different lipophilicity profile compared to a similarly substituted monocyclic analog. The target compound exhibits a calculated logP of 1.9545 , which is 0.51 units lower than the logP of 2.46528 for a substituted N-methylpiperidinone analog . This indicates a notable reduction in lipophilicity, which can influence solubility and membrane permeability.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | logP = 1.9545 |
| Comparator Or Baseline | Substituted N-methylpiperidinone analog (McID: P-31227860): logP = 2.46528 |
| Quantified Difference | 0.51 logP units lower for the target compound |
| Conditions | Calculated logP property |
Why This Matters
Lower logP is generally associated with improved aqueous solubility and a reduced risk of off-target binding and metabolic instability, making this compound a more favorable starting point for lead optimization than more lipophilic alternatives.
